(2S,4S)-4-Fluoro-2-methylpiperidine
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Overview
Description
(2S,4S)-4-Fluoro-2-methylpiperidine is a chiral compound that has gained attention in various fields of scientific research due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Fluoro-2-methylpiperidine typically involves diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For instance, a concise synthesis can be achieved through the use of zinc and magnesium enolates, which facilitate the formation of the desired stereoisomer with excellent diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the enantiomers .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Fluoro-2-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
(2S,4S)-4-Fluoro-2-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2S,4S)-4-Fluoro-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position enhances its binding affinity and selectivity towards these targets. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxy-2-methylpiperidine: Similar in structure but with a hydroxyl group instead of a fluorine atom.
(2S,4S)-4-Methoxy-2-methylpiperidine: Contains a methoxy group at the 4-position.
(2S,4S)-4-Amino-2-methylpiperidine: Features an amino group at the 4-position
Uniqueness
The presence of the fluorine atom in (2S,4S)-4-Fluoro-2-methylpiperidine imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs with different substituents. This makes it particularly valuable in drug design and other applications where these properties are advantageous .
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
YKJGQFJFDSSLBX-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)F |
Canonical SMILES |
CC1CC(CCN1)F |
Origin of Product |
United States |
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